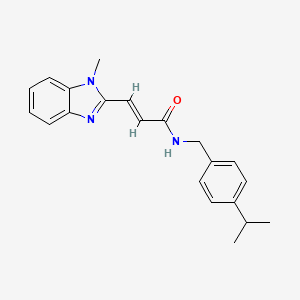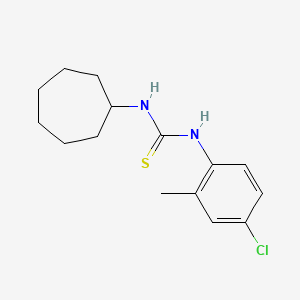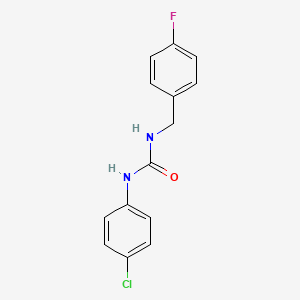
N-(4-chlorophenyl)-N'-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(4-fluorobenzyl)urea, commonly known as CCG-1423, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its role in various biological processes, including cell migration, proliferation, and differentiation.
Applications De Recherche Scientifique
CCG-1423 has been extensively studied for its role in various biological processes. It has been shown to inhibit the Rho-associated protein kinase (ROCK) signaling pathway, which plays a crucial role in cell migration and proliferation. CCG-1423 has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, CCG-1423 has been studied for its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's.
Mécanisme D'action
CCG-1423 inhibits the ROCK signaling pathway by binding to the kinase domain of ROCK and preventing its activation. This leads to a decrease in the phosphorylation of myosin light chain and a subsequent decrease in cell migration and proliferation. CCG-1423 also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of various cell types, including cancer cells. CCG-1423 has also been shown to induce apoptosis in cancer cells and decrease the expression of pro-inflammatory cytokines. Additionally, CCG-1423 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CCG-1423 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CCG-1423 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. Additionally, CCG-1423 has limited stability in solution, which can lead to degradation over time.
Orientations Futures
There are several future directions for the study of CCG-1423. One area of research is the development of more potent and selective inhibitors of ROCK. Another area of research is the investigation of the potential therapeutic applications of CCG-1423 in diseases such as Alzheimer's, Parkinson's, and Huntington's. Additionally, the development of new formulations of CCG-1423 with improved solubility and stability could improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CCG-1423 involves the reaction of 4-chlorobenzylamine and 4-fluorobenzaldehyde in the presence of urea and a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of CCG-1423 is typically around 50%, and the compound can be obtained in a white crystalline form.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDTPFSUKYYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)
![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)
![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)
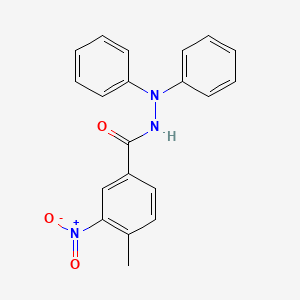
![N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5792208.png)
![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)
![N-allyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5792216.png)
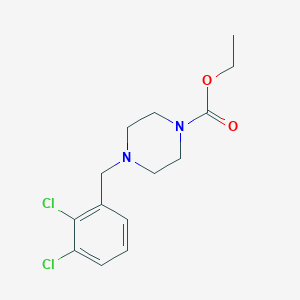
![1-[1-ethyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5792224.png)
